
Advanced Technical Guide: 2-(2-
Cyanophenoxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-(2-Cyanophenoxy)-3-

methylbutanoic acid

CAS No.: 1016502-71-8

Cat. No.: B2876416

Get Quote

Synthesis, Characterization, and Functional
Applications of a Sterically Hindered Aryloxy
Scaffold
Executive Summary
2-(2-Cyanophenoxy)-3-methylbutanoic acid (CAS: 1016502-71-8) represents a distinct

subclass of aryloxyalkanoic acids, characterized by an ortho-cyano substitution on the phenolic

ring and a bulky isopropyl group at the

-carbon of the acid chain. Unlike common commercial herbicides (e.g., 2,4-D, Mecoprop) or
taste modifiers (e.g., Lactisole) which typically feature methyl or hydrogen substituents at the

-position, this compound introduces significant steric demand via the isovaleric backbone.

This guide details the chiral pool synthesis from valine precursors, analyzes the electronic and

steric implications of the 2-cyano/3-methylbutanoic motif, and outlines its utility as a building

block for auxin mimicry and PPAR agonist discovery.
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Chemical Identity & Physicochemical Profile
Parameter Data

IUPAC Name 2-(2-Cyanophenoxy)-3-methylbutanoic acid

Common Name -(2-Cyanophenoxy)isovaleric acid

CAS Number 1016502-71-8

Molecular Formula

C

H

NO

Molecular Weight 219.24 g/mol

SMILES CC(C)C(C(=O)O)Oc1ccccc1C#N

pKa (Calc.)
~3.8 (Carboxylic acid), modulated by electron-

withdrawing CN group

LogP (Calc.) 2.1 – 2.4

H-Bond Donors/Acceptors 1 / 4

Rotatable Bonds 4

Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct pharmacophoric regions that dictate its biological activity

and chemical reactivity:

The Acid Head (Polar): A carboxylic acid moiety essential for ionic interactions (e.g., with

Arg/Lys residues in receptor pockets).

The Linker (Chiral & Steric): The ether oxygen coupled to a chiral carbon bearing an

isopropyl group. This "isovaleric" tail creates a high steric barrier, distinguishing it from

propionic acid derivatives (like Lactisole).
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The Aromatic Tail (Electronic): A phenyl ring substituted at the ortho-position with a nitrile

(cyano) group. The -CN group acts as a strong electron-withdrawing group (EWG) and a

hydrogen bond acceptor, while also imposing specific conformational constraints due to

ortho-repulsion.

Diagram: Pharmacophore & Structural Logic
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Figure 1: Pharmacophore dissection highlighting the steric and electronic zones of the

molecule.

Advanced Synthesis Protocols
Synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid is non-trivial due to the secondary

electrophile (the isovaleric halide) which is prone to elimination (forming dimethylacrylic acid)

rather than substitution. Two primary routes are recommended: Williamson Ether Synthesis

(Racemic) and Mitsunobu Coupling (Chiral).

Method A: Modified Williamson Ether Synthesis (Racemic)
This method uses phase-transfer catalysis to favor substitution over elimination.

Reagents: 2-Cyanophenol, 2-Bromo-3-methylbutanoic acid, K

CO

, TBAB (Tetrabutylammonium bromide).

Solvent: MEK (Methyl Ethyl Ketone) or Acetonitrile.

Protocol:

Phenoxide Formation: Dissolve 2-cyanophenol (1.0 eq) in MEK. Add anhydrous K
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CO

(2.5 eq) and stir at 60°C for 30 minutes.

Alkylation: Add 2-bromo-3-methylbutanoic acid (1.2 eq) and catalytic TBAB (0.1 eq)

dropwise.

Critical Step: The reaction must be kept at mild reflux (80°C). Higher temperatures favor

elimination to the alkene by-product.

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine.

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography

to remove unreacted phenol.

Method B: Chiral Pool Synthesis (Enantioselective)
Starting from L-Valine, this route allows access to the (R)- or (S)-enantiomer, crucial for

biological assays where the chiral pocket (e.g., Auxin receptor TIR1) is stereoselective.

Diazotization: L-Valine is treated with NaNO

/H

SO

to yield (S)-2-hydroxyisovaleric acid (Retention of configuration via double
inversion/neighboring group participation).

Mitsunobu Reaction:

Reagents: (S)-2-hydroxyisovaleric acid methyl ester, 2-Cyanophenol, PPh

, DIAD.

Mechanism: S

2 inversion at the

-carbon.
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Product: Methyl (R)-2-(2-cyanophenoxy)-3-methylbutanoate.

Hydrolysis: LiOH/THF/H

O hydrolysis yields the chiral acid.

Diagram: Synthetic Pathways
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Figure 2: Dual synthetic strategies highlighting the Chiral Pool (Enantioselective) and

Williamson (Racemic) routes.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.

NMR Spectroscopy (

H NMR, 400 MHz, CDCl
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)
1.05 - 1.15 ppm (d, 6H): Two doublets corresponding to the diastereotopic methyl groups of
the isopropyl moiety. This confirms the integrity of the isovaleric chain.

2.35 ppm (m, 1H): Multiplet for the

-CH of the isopropyl group.

4.60 ppm (d, 1H): The

-proton adjacent to the ether oxygen and carboxylic acid. A distinct doublet (

Hz) indicates successful etherification without elimination.

6.90 - 7.60 ppm (m, 4H): Aromatic protons. The proton ortho to the ether linkage will appear
as a doublet upfield, while the proton ortho to the cyano group will be downfield due to
anisotropy.

IR Spectroscopy (FT-IR)
2230 cm

: Sharp, weak band characteristic of the C

N nitrile stretch.

1710 - 1730 cm

: Strong C=O stretch of the carboxylic acid.

2800 - 3200 cm

: Broad O-H stretch of the acid.

Potential Applications & Literature Context
While specific "named drug" applications for this exact CAS are proprietary or emerging, its

structure places it firmly within three high-value research classes:

A. Auxinic Herbicide Resistance Studies
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Phenoxyalkanoic acids (e.g., 2,4-D, MCPA) are auxins. Resistance to these herbicides often

arises from mutations in the TIR1 receptor or increased metabolism.

Relevance: The bulky isopropyl group of 2-(2-cyanophenoxy)-3-methylbutanoic acid
prevents it from fitting into the standard auxin binding pocket of wild-type receptors but may

retain activity in specific mutant strains or act as an anti-auxin (antagonist).

Mechanism: The 2-cyano group mimics the 2-chloro substituent of 2,4-D but with different

electronic properties (stronger dipole), altering the interaction with the receptor's aromatic

cage.

B. Sweet Taste Receptor Probes (T1R2/T1R3)
Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a sweet taste inhibitor.[1]

SAR Insight: Structure-Activity Relationship studies often vary the alkyl tail length (propionic

vs. isovaleric) and ring substitution.

Hypothesis: The 2-cyano substitution (electron-withdrawing) vs. 4-methoxy (electron-

donating) likely creates a compound that binds to the T1R3 transmembrane domain but fails

to stabilize the inactive conformation effectively, or acts as a neutral antagonist. It serves as

a critical negative control in taste receptor modeling.

C. PPAR Agonist Scaffolds
Fibrates (e.g., Clofibrate, Gemfibrozil) are phenoxy-isobutyric acid derivatives that activate

PPAR

.

Relevance: 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a phenoxy-isovaleric analog.

The extension by one methylene group (isobutyric -> isovaleric backbone) significantly alters

lipophilicity and binding mode, making it a valuable candidate for exploring PPAR

/

dual agonism selectivity.

Safety & Handling
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Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolic cleavage can

theoretically release cyanide, although this is rare for stable benzonitriles. Standard PPE is

required.

Acidic Corrosivity: The free acid is an irritant to mucous membranes.

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative

degradation of the ether linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2876416/docs#advanced-technical-guide-2-2-
cyanophenoxy-3-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2876416/docs#advanced-technical-guide-2-2-cyanophenoxy-3-methylbutanoic-acid
https://www.benchchem.com/product/b2876416/docs#advanced-technical-guide-2-2-cyanophenoxy-3-methylbutanoic-acid
https://www.benchchem.com/product/b2876416?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2876416?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

